8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a piperazine moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, typically starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: Its chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways . The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar compounds to 8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives with piperazine or related moieties. These compounds share some structural features but differ in their specific substituents and functional groups. Examples include:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-acetic acid derivatives: Plant hormones with diverse biological applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N5O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C23H25N5O2/c1-25-21-9-8-18(30-2)14-19(21)20-15-24-28(23(29)22(20)25)16-26-10-12-27(13-11-26)17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
InChI Key |
BYHNZEQTCLDFFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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